(NE)-N-[5-(4-chlorophenyl)-1-(2-cyanoethyl)-1,3,5-triazinan-2-ylidene]nitramide
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Overview
Description
(NE)-N-[5-(4-chlorophenyl)-1-(2-cyanoethyl)-1,3,5-triazinan-2-ylidene]nitramide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyanoethyl group, and a triazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[5-(4-chlorophenyl)-1-(2-cyanoethyl)-1,3,5-triazinan-2-ylidene]nitramide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanide with a cyanoethyl derivative under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as copper, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[5-(4-chlorophenyl)-1-(2-cyanoethyl)-1,3,5-triazinan-2-ylidene]nitramide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
(NE)-N-[5-(4-chlorophenyl)-1-(2-cyanoethyl)-1,3,5-triazinan-2-ylidene]nitramide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (NE)-N-[5-(4-chlorophenyl)-1-(2-cyanoethyl)-1,3,5-triazinan-2-ylidene]nitramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with key cellular processes .
Comparison with Similar Compounds
Similar Compounds
meso-Tetrakis (4-chlorophenyl)porphyrin-Fe (III)chloride: This compound shares the chlorophenyl group but has a different core structure and applications.
2-(4-Chlorophenyl)ethylamine: Another compound with a chlorophenyl group, used in different contexts and with distinct properties.
Properties
IUPAC Name |
(NE)-N-[5-(4-chlorophenyl)-1-(2-cyanoethyl)-1,3,5-triazinan-2-ylidene]nitramide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN6O2/c13-10-2-4-11(5-3-10)18-8-15-12(16-19(20)21)17(9-18)7-1-6-14/h2-5H,1,7-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNJDOHHXQUUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])N(CN1C2=CC=C(C=C2)Cl)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N/C(=N\[N+](=O)[O-])/N(CN1C2=CC=C(C=C2)Cl)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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